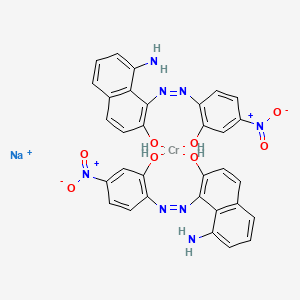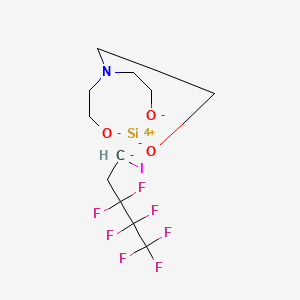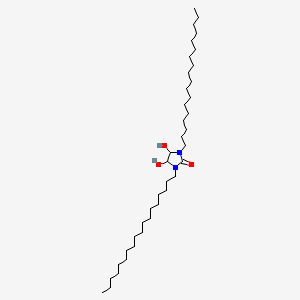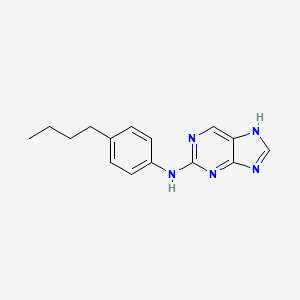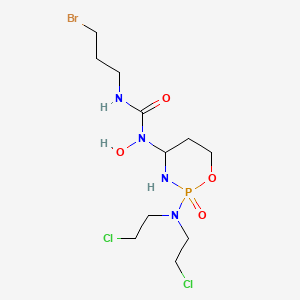
4-(Octadecylthio)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Octadecylthio)benzaldehyde is an organic compound with the molecular formula C25H42OS It consists of a benzaldehyde moiety substituted with an octadecylthio group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octadecylthio)benzaldehyde typically involves the reaction of benzaldehyde with octadecylthiol. One common method is the nucleophilic substitution reaction where benzaldehyde is treated with octadecylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-(Octadecylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The octadecylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(Octadecylthio)benzoic acid.
Reduction: 4-(Octadecylthio)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Octadecylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological processes involving aldehydes and thiols.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Octadecylthio)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The octadecylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: The parent compound with a simpler structure.
4-Methylthiobenzaldehyde: Similar structure with a methylthio group instead of an octadecylthio group.
4-(Octadecylthio)benzoic acid: The oxidized form of 4-(Octadecylthio)benzaldehyde.
Uniqueness
This compound is unique due to the presence of the long octadecylthio chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where increased lipophilicity and hydrophobic interactions are desired.
Propiedades
Número CAS |
160087-24-1 |
|---|---|
Fórmula molecular |
C25H42OS |
Peso molecular |
390.7 g/mol |
Nombre IUPAC |
4-octadecylsulfanylbenzaldehyde |
InChI |
InChI=1S/C25H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25-20-18-24(23-26)19-21-25/h18-21,23H,2-17,22H2,1H3 |
Clave InChI |
ILYXXOCOVWKBNG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCSC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


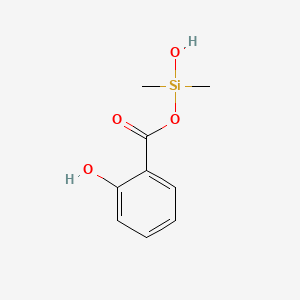

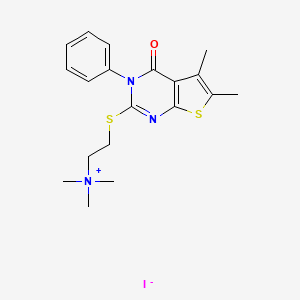
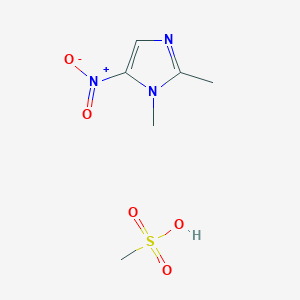

![3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12700922.png)

